An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Key Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide to trans-(3-Fluorocyclobutyl)methamine Hydrochloride: A Key Building Block for Next-Generation Therapeutics
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is paramount. Small, strained ring systems, particularly cyclobutanes, have emerged as valuable scaffolds due to their unique three-dimensional structures which can enhance binding affinity, modulate physicochemical properties, and improve metabolic stability. The strategic incorporation of fluorine, an element with profound effects on a molecule's electronic and conformational profile, further amplifies these advantages.
This guide provides a comprehensive technical overview of trans-(3-Fluorocyclobutyl)methamine hydrochloride , a specialized building block that embodies this design philosophy. We will delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and explore its applications, particularly as a component in the rapidly advancing field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their research and development programs.
Physicochemical and Structural Properties
The hydrochloride salt of trans-(3-Fluorocyclobutyl)methamine is typically a solid material at room temperature, a characteristic common for amine hydrochlorides. While specific experimental data for this compound is not broadly published, we can infer its key properties from its structure and from empirical data on closely related analogues.[1]
Core Data and Identifiers
A summary of the key identification and structural information for trans-(3-Fluorocyclobutyl)methamine hydrochloride is presented below. It is noteworthy that this compound is associated with two CAS numbers in various supplier databases. Researchers should verify the specific identifier associated with their material.
| Property | Value |
| IUPAC Name | (trans-3-Fluorocyclobutyl)methanamine hydrochloride |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.60 g/mol |
| CAS Numbers | 1260664-80-9[2][3], 1523618-03-2 |
| Canonical SMILES | C1F.Cl |
Impact of Fluorine on Basicity and Lipophilicity
The introduction of a fluorine atom onto the cyclobutane ring has predictable and highly valuable consequences for the molecule's fundamental properties.
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the primary amine. Studies on analogous 3-fluorocyclobutylamines have demonstrated a reduction in the pKa value by approximately 0.8 units compared to their non-fluorinated counterparts.[1] This acidification of the amino group can be critical for modulating interactions with biological targets and for optimizing pharmacokinetic profiles, as it alters the ionization state of the molecule at physiological pH.
-
Lipophilicity (LogP/LogD): Fluorination generally increases the lipophilicity of a molecule. For 1,3-disubstituted cyclobutanes, the stereochemical relationship between the fluorine and the functional group is crucial. In the trans configuration, the fluorine atom is positioned away from the polar aminomethyl group, leading to a more pronounced increase in lipophilicity (an observed ΔlogP of approximately 1) compared to the non-fluorinated analogue.[1] This enhanced lipophilicity can improve membrane permeability and cell penetration, which is a key consideration in drug design.
Application in Targeted Protein Degradation (TPD)
The unique structural and physicochemical properties of trans-(3-Fluorocyclobutyl)methamine hydrochloride make it an attractive building block for advanced therapeutic modalities, most notably Proteolysis-Targeting Chimeras (PROTACs) .
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4][5] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]
The linker component of a PROTAC is not merely a spacer; it plays a critical role in determining the efficacy and selectivity of the degrader by controlling the geometry of the ternary complex (E3 ligase-PROTAC-POI). Small, rigid linkers like those derived from cyclobutane are increasingly sought after for this purpose. The trans-(3-Fluorocyclobutyl)methamine moiety can be incorporated into these linkers, offering several advantages:
-
Structural Rigidity: The puckered cyclobutane ring provides a conformationally constrained scaffold, which can help to pre-organize the molecule for optimal binding and ternary complex formation.
-
Vectorial Control: The defined trans stereochemistry allows for precise positioning of the vectors extending from the linker to the two ligands.
-
Improved Physicochemical Properties: As discussed, the fluorine atom can enhance cell permeability and metabolic stability, properties that are crucial for the in vivo efficacy of PROTACs.
The use of similar small-ring structures, such as trans-3-aminocyclobutanecarboxylic acid, as PROTAC linkers has been documented, underscoring the utility of this chemical space in the design of novel protein degraders.[7]
Plausible Synthetic Route and Experimental Protocol
Synthetic Workflow Overview
The synthesis begins with the esterification of 3-oxocyclobutane-1-carboxylic acid, followed by the introduction of a methyl group via a Grignard reaction. Deoxyfluorination introduces the key fluorine atom, followed by a series of functional group manipulations including hydrogenolysis, Curtius rearrangement to form the amine, and final deprotection and salt formation.
Caption: Plausible synthetic workflow for trans-(3-Fluorocyclobutyl)methamine hydrochloride.
Detailed Step-by-Step Protocol
Disclaimer: This protocol is a representative example based on established chemical transformations. It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions. Yields and reaction conditions may require optimization.
Step 1: Synthesis of Benzyl 3-oxocyclobutane-1-carboxylate
-
To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 equiv.) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add benzyl bromide (BnBr, 1.1 equiv.) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the benzyl ester.
Step 2: Synthesis of Benzyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate
-
Dissolve the benzyl ester from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add methylmagnesium chloride (MeMgCl, ~3M solution in THF, 1.2 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The resulting diastereomeric mixture can be separated by column chromatography to isolate the desired trans-isomer.
Step 3: Synthesis of Benzyl trans-3-fluoro-3-methylcyclobutane-1-carboxylate
-
Dissolve the trans-alcohol from Step 2 (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Add morpholinosulfur trifluoride (Morph-DAST, 1.5 equiv.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Step 4: Synthesis of trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid
-
Dissolve the fluorinated benzyl ester from Step 3 (1.0 equiv.) in ethanol or methanol.
-
Add palladium on carbon (Pd/C, 10 wt. %, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to yield the carboxylic acid, which can often be used in the next step without further purification.
Step 5: Synthesis of tert-butyl (trans-3-fluoro-3-methylcyclobutyl)carbamate
-
To a solution of the carboxylic acid from Step 4 (1.0 equiv.) in tert-butanol (t-BuOH), add triethylamine (Et₃N, 1.2 equiv.) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv.).
-
Heat the mixture to reflux for several hours until the formation of the isocyanate is complete and it has rearranged.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the resulting Boc-protected amine by column chromatography.
Step 6: Synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride
-
Dissolve the Boc-protected amine from Step 5 (1.0 equiv.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, excess) dropwise at 0 °C.
-
Stir the mixture at room temperature. The hydrochloride salt will typically precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield the final product.
Safety and Handling
As a novel chemical entity, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for trans-(3-Fluorocyclobutyl)methamine hydrochloride may not be universally available. Therefore, this compound should be handled with the care afforded to all research chemicals of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Engineering Controls: Handle the solid and any solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
General Handling: Avoid contact with skin and eyes. Do not ingest. Practice good laboratory hygiene. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disclaimer: The safety information provided here is a general guide. Researchers are REQUIRED to obtain and consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before any handling, use, or storage of this compound.
Conclusion
trans-(3-Fluorocyclobutyl)methamine hydrochloride represents a sophisticated chemical building block that sits at the intersection of several key strategies in modern medicinal chemistry: the use of strained rings, the strategic application of fluorine, and the precise control of stereochemistry. Its utility as a rigid, fluorinated amine makes it particularly well-suited for incorporation into the linkers of PROTACs and other complex molecular architectures. The plausible synthetic route outlined herein provides a clear pathway for its preparation, enabling its broader application in drug discovery programs aimed at developing next-generation therapeutics. As the field of targeted protein degradation continues to mature, the demand for such well-designed, functionalized building blocks is certain to grow.
References
-
Kondratov, I. S., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471. Available from: [Link]
-
OUCI. (2015). Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines. Retrieved from [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. Published online ahead of print. Available from: [Link]
-
ResearchGate. (2023). (PDF) 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]
- Generic Safety Data Sheet Provider. (n.d.). Safety Data Sheet.
-
Custom Essence, Inc. (2011). Material Safety Data Sheet. Retrieved from [Link]
-
Synthonix. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: α,β-Thujone (isomers). Retrieved from [Link]
-
Farnaby, W., et al. (2019). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. Nature Communications, 10(1), 2540. Available from: [Link]
-
MDPI. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Retrieved from [Link]
-
Frontiers. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Retrieved from [Link]
-
Ciulli, A., & Winter, G. E. (2025). Targeted protein degradation for cancer therapy. Nature Reviews Cancer. Published online ahead of print. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. staging.keyorganics.net [staging.keyorganics.net]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines [ouci.dntb.gov.ua]
